Beflubutamid

Overview

Description

Beflubutamid is a chiral soil herbicide that is currently marketed as a racemate against dicotyledonous weeds in cereals . The S-enantiomer of chiral this compound is considered to demonstrate the most herbicidal activity of the two isomers .

Synthesis Analysis

A method for preparing the S-enantiomer of this compound using asymmetric hydrogenation has been disclosed . This process involves treating compound 2 with a tertiary amine and a hydrogen source in the presence of a chiral complex .Molecular Structure Analysis

This compound analogues have shown stronger binding affinities with Oryza sativa phytoene desaturase (Os PDS), resulting in higher herbicidal activity .Chemical Reactions Analysis

This compound degradation in soil involves soil microbes . The application of sawdust and cattle manure increased the population and activities of microbes, leading to greater degrading activity .Physical And Chemical Properties Analysis

This compound has a low aqueous solubility and a low volatility . It may persist in soils depending on local conditions . The risk of leaching, based on its physicochemical properties, is considered low .Scientific Research Applications

Enantioselective Degradation in Soil

Beflubutamid, a chiral soil herbicide, exhibits different degradation behaviors in various soil types. Studies have shown that in alkaline soil, the degradation of this compound is slightly enantioselective, with the herbicidally active (-)-enantiomer degrading slower. In contrast, in acidic soil, both enantiomers degrade at similar rates. The chiral stability of this compound and its metabolites was also examined, revealing that (-)-beflubutamid does not convert to the nonactive (+)-enantiomer and vice versa. This indicates that the enantiopure (-)-beflubutamid could potentially substitute the racemic herbicide for more environmentally conscious usage (Buerge, Müller, & Poiger, 2013).

Soil Microbial Degradation

Research focusing on the degradation mechanisms of this compound in soil has identified that soil microbes play a significant role in its degradation. The application of organic materials like sawdust and cattle manure enhances microbial population and activities, thereby increasing the degradation activity. This study isolated a specific microbial strain from the Ascomycota class, which is involved in this compound degradation, indicating that microbial assistance can be harnessed for more efficient degradation of this herbicide (Tasumi, Kanazawa, & Fukuda, 2007).

Enantiomer Separation and Herbicidal Activity

Further research on this compound has developed analytical methods for the separation of its enantiomers and evaluated their herbicidal activity. It was found that the (-)-beflubutamid enantiomer showed significantly higher herbicidal activity compared to the (+)-enantiomer. This suggests that using enantiopure (-)-beflubutamid instead of the racemic mixture could be more effective and environmentally beneficial (Buerge et al., 2013).

Mechanism of Action

Target of Action

Beflubutamid is a selective herbicide that primarily targets broad-leaved weeds in cereals . It is designed to control annual dicotyledonous and grass weed species after the germination of the weeds .

Mode of Action

This compound operates by inhibiting the biosynthesis of carotenoids . The active substance is taken up mainly by the seedlings . It is the S-enantiomer of chiral beflubutamide and is considered to demonstrate the most herbicidal activity of the two isomers .

Biochemical Pathways

It is known that the compound interferes with the normal growth processes of targeted weeds, leading to their eventual death .

Pharmacokinetics

This compound has a low aqueous solubility and is quite volatile . It is non-persistent in soil but can be quite persistent in water bodies . The risk of groundwater contamination is low .

Result of Action

The primary result of this compound’s action is the effective control of broad-leaved weeds in cereal crops . It has been shown to cause reproduction or development issues in humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it may be persistent in soils depending upon local conditions . Its degradation in soil is largely due to the activity of soil microbes . The application of organic matter such as sawdust and cattle manure can increase the population and activities of these microbes, thereby enhancing the degradation of this compound .

Safety and Hazards

Future Directions

The potential substitution of the racemate by (−)-beflubutamid should be further considered . This is because (−)-beflubutamid is at least 1000× more active than (+)-beflubutamid . Therefore, the agricultural use of enantiopure (−)-beflubutamid could be advantageous from an environmental perspective .

Biochemical Analysis

Biochemical Properties

Beflubutamid is taken up mainly by the seedlings It is known that soil microbes are involved in this compound degradation .

Cellular Effects

It is known that this compound is immediately degraded in non-sterilized soil, but degraded little in sterilized soil, indicating that soil microbes are involved in this compound degradation .

Molecular Mechanism

It is known that this compound is an amide herbicide

Temporal Effects in Laboratory Settings

It is known that this compound degrades fastest under acidic conditions .

Metabolic Pathways

It is known that this compound is immediately degraded in non-sterilized soil, but degraded little in sterilized soil, indicating that soil microbes are involved in this compound degradation .

properties

IUPAC Name |

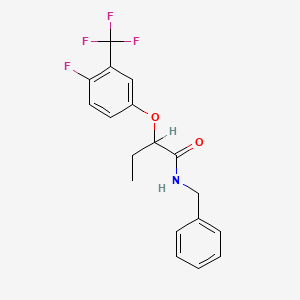

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQPZWRNXKPNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057941 | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113614-08-7 | |

| Record name | Beflubutamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113614-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beflubutamid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113614087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEFLUBUTAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9853IQ3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Beflubutamid is a selective herbicide that acts by inhibiting phytoene desaturase (PDS) [, , , ]. This enzyme is crucial for carotenoid biosynthesis in plants. Carotenoids protect chlorophyll from photooxidative damage, and their absence leads to bleaching of plant tissues due to chlorophyll degradation.

ANone: this compound's molecular formula is C18H17F4NO2, and its molecular weight is 355.33 g/mol. Unfortunately, the provided research abstracts do not include specific spectroscopic data.

A: Research suggests that this compound exhibits negative cross-resistance with some herbicide-resistant phytoene desaturase mutations, particularly those conferring resistance to Norflurazon []. This means that plants resistant to Norflurazon may be more susceptible to this compound.

A: this compound is primarily degraded by soil microbes []. The rate of degradation is influenced by factors like soil pH and organic matter content. Application of sawdust and cattle manure has been shown to enhance this compound degradation, likely by increasing microbial activity [].

A: this compound exists as two enantiomers: (+)-Beflubutamid and (-)-Beflubutamid. Biotests with garden cress have demonstrated that (-)-Beflubutamid exhibits significantly higher herbicidal activity (at least 1000x) compared to (+)-Beflubutamid [].

ANone: The use of enantiopure (-)-Beflubutamid offers several potential advantages, including:

- Enhanced efficacy: (-)-Beflubutamid's superior herbicidal activity allows for lower application rates to achieve the same level of weed control [].

- Reduced environmental impact: Lower application rates translate to reduced environmental loading and potential negative impacts on non-target organisms [].

ANone: Combining this compound with other herbicides, particularly those with different modes of action, can offer several benefits:

- Broad-spectrum weed control: Mixtures can effectively target a wider range of weed species [, , , ].

- Resistance management: Using herbicides with different modes of action helps mitigate the development of herbicide resistance [].

- Improved efficacy: Some combinations may exhibit synergistic effects, enhancing weed control at lower application rates [].

A: Research on this compound analogs suggests that specific structural modifications can significantly influence herbicidal activity []. For instance, the introduction of certain chiral centers in the molecule can lead to enhanced potency, particularly against specific weed species [].

A: Molecular docking studies have been conducted to investigate the binding affinity of this compound and its analogs with phytoene desaturase, providing insights into the structure-activity relationships and potential for optimization [].

A: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique used for the separation and quantification of this compound enantiomers and their metabolites in various matrices [].

A: Studies have shown that while reducing this compound doses can still offer acceptable weed control, the efficacy may be influenced by factors like weather conditions and crop competitiveness []. A one-third dose reduction may result in a 6% decrease in yield compared to the recommended dose [].

A: Research suggests that this compound's efficacy is not significantly affected by different tillage systems like mouldboard ploughing and disk harrowing [].

A: A mutation (Thr304) in the phytoene desaturase gene from Hydrilla verticillata confers resistance to this compound and could potentially serve as a selectable marker in plant transformation experiments []. This could offer an alternative to existing selectable markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1667834.png)

![N-{(2S)-1-[(2-methoxybenzyl)amino]-1-oxopropan-2-yl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B1667837.png)

![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1667838.png)

![4-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1667839.png)

![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((3-(hydroxymethyl)phenyl)thio)acetate](/img/structure/B1667840.png)

![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1667842.png)

![Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)